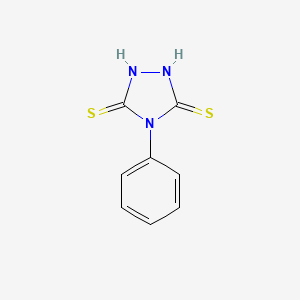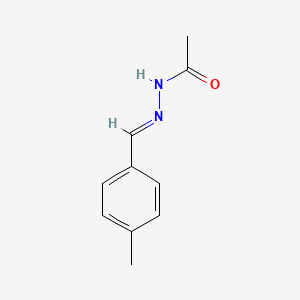
4-Phenyl-1,2,4-triazolidine-3,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C8H7N3S2. It is characterized by a triazole ring substituted with a phenyl group and two thiol groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol typically involves the condensation of hydrazine derivatives with carbon disulfide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .
化学反应分析
Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cycloaddition: It can undergo cycloaddition reactions with alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Cycloaddition: Catalysts like copper(I) chloride are often employed
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted triazole derivatives.
Cycloaddition: Cycloadducts with diverse structural motifs
科学研究应用
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties .
作用机制
The mechanism of action of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and proteins, affecting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
相似化合物的比较
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its use in oxidation reactions.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Studied for its antimicrobial properties
Uniqueness: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong binding to metal ions or proteins .
属性
CAS 编号 |
2209-60-1 |
|---|---|
分子式 |
C8H7N3S2 |
分子量 |
209.3 g/mol |
IUPAC 名称 |
4-phenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3S2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) |
InChI 键 |
HHMMSIFWVIWYNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=S)NNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)

![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)
